Decanoic acid, ester with 2,2'-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) octanoate pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoic acid, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) octanoate pentanoate is a complex organic compound. It is characterized by the presence of multiple ester linkages and hydroxyl groups, making it a versatile molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves esterification reactions. One common method is the reaction of decanoic acid with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Used in the production of polymers, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in lipid metabolism, altering their activity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Decanoic acid, 2-methylbutyl ester
- Decanoic acid, 2-hydroxy-3-(octanoyloxy)propyl ester
- 10-Hydroxydecanoic acid
Uniqueness
Compared to similar compounds, decanoic acid, ester with 2,2’-(oxybis(methylene))bis(2-(hydroxymethyl)-1,3-propanediol) octanoate pentanoate has a unique structure with multiple ester linkages and hydroxyl groups. This makes it more versatile in terms of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research and industrial applications.
Properties
CAS No. |
68130-24-5 |
---|---|
Molecular Formula |
C33H68O13 |
Molecular Weight |
672.9 g/mol |
IUPAC Name |
decanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid;pentanoic acid |
InChI |
InChI=1S/C10H22O7.C10H20O2.C8H16O2.C5H10O2/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-3-4-5(6)7/h11-16H,1-8H2;2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);2-4H2,1H3,(H,6,7) |
InChI Key |
FBYYWBUKHICADY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCC(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O |
Canonical SMILES |
CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCC(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O |
Key on ui other cas no. |
68441-66-7 68130-24-5 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.